5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 439608-32-9
VCID: VC2273394
InChI: InChI=1S/C8H8N2OS/c1-5-3-4-6-7(9-5)10-8(11-6)12-2/h3-4H,1-2H3
SMILES: CC1=NC2=C(C=C1)OC(=N2)SC
Molecular Formula: C8H8N2OS
Molecular Weight: 180.23 g/mol

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine

CAS No.: 439608-32-9

Cat. No.: VC2273394

Molecular Formula: C8H8N2OS

Molecular Weight: 180.23 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine - 439608-32-9

Specification

CAS No. 439608-32-9
Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
IUPAC Name 5-methyl-2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine
Standard InChI InChI=1S/C8H8N2OS/c1-5-3-4-6-7(9-5)10-8(11-6)12-2/h3-4H,1-2H3
Standard InChI Key RCLQQPAEIFKRHI-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)OC(=N2)SC
Canonical SMILES CC1=NC2=C(C=C1)OC(=N2)SC

Introduction

Chemical Properties and Structure

Molecular Structure and Geometry

The structure of 5-Methyl-2-(methylthio) oxazolo[4,5-b]pyridine consists of a fused bicyclic system with the oxazole and pyridine rings sharing a common bond. The methylthio group (-SCH3) at position 2 of the oxazole ring and the methyl group at position 5 of the pyridine ring contribute to its unique chemical properties. This structural arrangement influences its chemical reactivity and potential biological interactions.

Physical Properties

Based on structural analysis and comparison with similar compounds, 5-Methyl-2-(methylthio) oxazolo[4,5-b]pyridine is likely to exist as a crystalline solid at room temperature. Its heterocyclic nature typically confers moderate solubility in organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide, with limited solubility in water.

Spectral Characteristics

The spectral data for this compound would typically include characteristic absorption patterns in both infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, reflecting its aromatic nature and specific functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy would show distinctive signals for the methyl and methylthio groups, as well as the aromatic protons in the pyridine ring.

Synthesis Methods and Preparations

Laboratory Synthesis Routes

The synthesis of 5-Methyl-2-(methylthio) oxazolo[4,5-b]pyridine and related derivatives typically involves cyclization reactions of appropriate precursors. Recent advances in the chemistry of oxazolo[4,5-b]pyridine derivatives have expanded the synthetic methodologies available for these compounds . One common approach involves using aminopyridinol derivatives or aminopyridines as starting materials, followed by cyclization reactions to form the oxazole ring.

Recent Synthetic Advancements

Contemporary research has focused on developing more efficient and selective methods for synthesizing oxazolopyridine derivatives. These advances include palladium-catalyzed direct C–H bond functionalization and other transition metal-catalyzed processes, which have expanded the toolkit available for constructing these heterocyclic frameworks with specific substitution patterns .

Synthetic Challenges and Solutions

Chemical Reactivity and Reactions

Characteristic Reaction Patterns

The reactivity of 5-Methyl-2-(methylthio) oxazolo[4,5-b]pyridine is influenced by both its heterocyclic nature and the specific substituents present. Typical reactions include:

  • Oxidation of the methylthio group to sulfoxide or sulfone derivatives

  • Nucleophilic substitution at the 2-position, replacing the methylthio group

  • Electrophilic substitution at available positions on the pyridine ring

  • Reduction reactions under specific conditions

Functional Group Transformations

Applications in Scientific Research

Synthetic Building Block Applications

As a structurally distinct heterocycle, 5-Methyl-2-(methylthio) oxazolo[4,5-b]pyridine serves as a valuable building block for the construction of more complex molecular architectures. Its unique substitution pattern provides opportunities for selective functionalization, making it useful in diversity-oriented synthesis and the development of compound libraries for biological screening.

Comparison with Related Compounds

Structural Analogs and Derivatives

Several compounds share structural similarities with 5-Methyl-2-(methylthio) oxazolo[4,5-b]pyridine, including:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
2-(Methylthio)oxazolo[4,5-b]pyridineC7H6N2OS166.2Lacks the 5-methyl group
5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridineC7H5ClN2OS200.65Contains chlorine instead of methyl at position 5
3-Methyl- oxazolo[5,4-b]pyridine-5-carbohydrazideC8H8N4O2192.17Different ring fusion pattern and functional groups

Structure-Activity Relationships

The unique substitution pattern of 5-Methyl-2-(methylthio) oxazolo[4,5-b]pyridine likely confers distinct chemical and biological properties compared to its structural analogs. The methyl group at position 5 can influence electronic properties and potentially modify interactions with biological targets, while the methylthio group provides a site for further functionalization and potential biological interactions.

Comparative Physical Properties

The physical properties of 5-Methyl-2-(methylthio) oxazolo[4,5-b]pyridine differ from those of its close structural relatives due to the specific substitution pattern. These differences manifest in solubility profiles, melting points, and spectroscopic properties, which can be critical factors when considering applications in synthesis or biological studies.

Current Research and Future Directions

Recent Advances in Oxazolopyridine Chemistry

Recent progress in the chemistry of heterocycles incorporating oxazolo[4,5-b]pyridine skeletons has expanded our understanding of these compounds' synthesis, reactivity, and potential applications . These advances provide a foundation for further exploration of derivatives like 5-Methyl-2-(methylthio) oxazolo[4,5-b]pyridine.

Challenges and Opportunities for Future Research

Despite the progress in oxazolopyridine chemistry, several challenges remain, including the need for more efficient synthetic methods, comprehensive understanding of structure-property relationships, and expanded exploration of biological activities. These challenges represent opportunities for future research that could significantly enhance the utility of compounds like 5-Methyl-2-(methylthio) oxazolo[4,5-b]pyridine.

Analytical Methods and Characterization

Spectroscopic Analysis Techniques

Characterization of 5-Methyl-2-(methylthio) oxazolo[4,5-b]pyridine typically employs various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • UV-Visible spectroscopy to examine electronic transitions

Chromatographic Separation and Purification

Isolation and purification of 5-Methyl-2-(methylthio) oxazolo[4,5-b]pyridine and its synthetic intermediates often rely on chromatographic techniques such as:

  • Column chromatography using silica gel

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

Crystallographic Analysis

X-ray crystallography provides definitive structural information for crystalline compounds like 5-Methyl-2-(methylthio) oxazolo[4,5-b]pyridine, confirming bond lengths, angles, and three-dimensional arrangement. This information is valuable for understanding structure-property relationships and potential intermolecular interactions in the solid state.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator